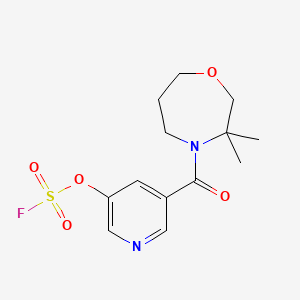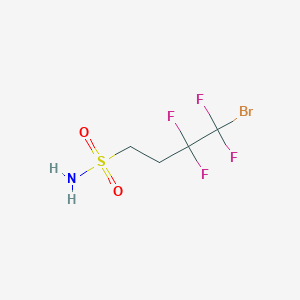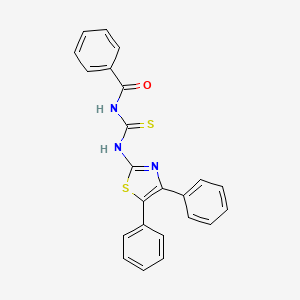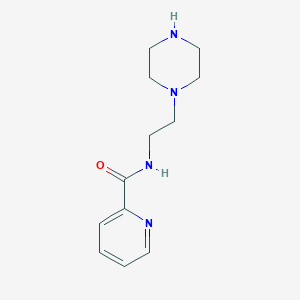
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor, Antifungal, and Antibacterial Activities
- Synthesis and Characterization of Pyrazole Derivatives: A study explored the synthesis, characterization, and biological activities of pyrazole derivatives. These compounds showed significant biological activity against breast cancer and various microbes. The study underscores the potential of pyrazole derivatives as pharmacophores for developing antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Insecticidal and Antimicrobial Potential
- Microwave Irradiative Cyclocondensation for Pyrimidine Linked Pyrazole Heterocyclics: The research demonstrated the synthesis of pyrimidine linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity and antimicrobial potential, suggesting their utility in agricultural and antimicrobial applications (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
- Novel Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-lipoxygenase Agents: This study synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. The findings highlight the compounds' promising anticancer and anti-inflammatory properties, particularly against HCT-116 and MCF-7 cell lines (Rahmouni et al., 2016).
Antioxidant Activity
- Coordination Complexes of Pyrazole-Acetamide Derivatives: A study on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions showed that these compounds exhibit significant antioxidant activity. The research contributes to the understanding of how these complexes can be used for their antioxidant properties (Chkirate et al., 2019).
Antimicrobial Activities
- Novel Heterocyclic Compounds with Sulfonamido Moiety: The synthesis of new heterocyclic compounds containing a sulfonamido moiety showed high antibacterial activities, positioning these compounds as potential candidates for developing new antibacterial agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-3-15-12-17(27)24-20(22-15)26-16(11-13(2)25-26)23-19(29)18(28)21-10-9-14-7-5-4-6-8-14/h7,11-12H,3-6,8-10H2,1-2H3,(H,21,28)(H,23,29)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJPKTUWVGNIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)
![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)




![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)

![4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2844553.png)



![N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine](/img/structure/B2844561.png)
